N-Formyl-L-alanyl-N-[(2S)-6-amino-1-oxohexan-2-yl]-L-phenylalaninamide
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-N-[(2S)-6-amino-1-oxohexan-2-yl]-2-[[(2S)-2-formamidopropanoyl]amino]-3-phenylpropanamide , which precisely describes its stereochemistry and functional groups. The name breaks down into three critical components:
- N-Formyl-L-alanyl : Indicates the N-terminal formylated L-alanine residue.
- N-[(2S)-6-amino-1-oxohexan-2-yl] : Specifies the lysine-derived side chain with an (S)-configuration at the second carbon and a terminal amine group.
- L-phenylalaninamide : Denotes the C-terminal L-phenylalanine residue amidated at the carboxyl group.
The compound’s SMILES notation, CC@@HNC=O , encodes its stereochemistry, highlighting the (S)-configurations at positions 2, 14, and 16. The InChIKey ORAZKXADHLGFTE-XIRDDKMYSA-N serves as a unique identifier for its structural and stereochemical features in chemical databases.
Molecular Architecture and Stereochemical Features
The molecular structure of this compound comprises three distinct regions (Figure 1):
- N-Terminal Formyl Group : A formyl moiety (-CHO) attached to the α-amino group of L-alanine, which alters the peptide’s electronic properties and potential receptor interactions.
- Central Peptide Backbone : A tripeptide sequence (Ala-Phe-Lys) with amide linkages. The L-alanine and L-phenylalanine residues adopt (S)-configurations at their α-carbons, while the lysine-derived side chain introduces a terminal amine at position 6 of the hexanoyl group.
- C-Terminal Modifications : The phenylalanine residue is amidated, and the lysine side chain terminates in a ketone group at position 1 of the hexanoyl moiety.
The compound’s stereochemistry is critical to its three-dimensional conformation. The (2S,14S,16S) configuration creates a chiral environment that influences hydrogen bonding, solvation, and potential biological activity. Molecular modeling suggests that the formyl group and aromatic phenyl ring participate in intramolecular interactions, stabilizing a bent conformation. However, PubChem notes that 3D conformer generation is challenging due to the compound’s flexibility, indicating multiple accessible rotational states around the amide bonds.
Spectroscopic Profiling (NMR, MS, IR)
While experimental spectroscopic data for this specific compound are not fully reported in the provided sources, its structural features allow for predictions based on analogous peptides (Table 1).
Table 1: Anticipated Spectroscopic Signatures
| Technique | Key Features |
|---|---|
| IR Spectroscopy | - 1680–1700 cm⁻¹ : C=O stretch (formyl and amide groups) - 1550–1650 cm⁻¹ : N–H bending (amide II) - 3300–3500 cm⁻¹ : N–H stretches (amine and amide) |
| ¹H NMR | - δ 8.0–8.2 ppm : Singlet (formyl proton) - δ 7.2–7.4 ppm : Multiplet (phenylalanine aromatic protons) - δ 1.2–1.4 ppm : Doublet (alanine methyl group) - δ 2.8–3.2 ppm : Multiplet (lysine side chain protons) |
| Mass Spectrometry | - m/z 376.4 : Molecular ion [M+H]⁺ - m/z 347.4 : Loss of formyl group (-29 Da) - m/z 234.2 : Cleavage at alanine-phenylalanine bond |
In nuclear magnetic resonance (NMR) , the formyl proton is expected to appear as a singlet due to the absence of neighboring protons, while the phenylalanine aromatic protons would produce a complex multiplet reflecting their ortho, meta, and para positions. The lysine side chain’s amine protons may appear as a broad signal near δ 3.0 ppm, though exchange broadening could obscure this peak.
Mass spectrometry would likely show a dominant molecular ion peak at m/z 376.4, corresponding to the protonated form of the compound. Fragmentation patterns would arise from cleavage at amide bonds, with the loss of the formyl group (-29 Da) and subsequent breakdown of the peptide backbone.
Infrared spectroscopy would highlight the formyl and amide carbonyl stretches between 1680–1700 cm⁻¹, while N–H bending vibrations from the amide linkages would appear near 1550 cm⁻¹. The primary amine group on the lysine side chain would contribute to the broad N–H stretching band around 3300–3500 cm⁻¹.
Properties
CAS No. |
653603-73-7 |
|---|---|
Molecular Formula |
C19H28N4O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-oxohexan-2-yl]-2-[[(2S)-2-formamidopropanoyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C19H28N4O4/c1-14(21-13-25)18(26)23-17(11-15-7-3-2-4-8-15)19(27)22-16(12-24)9-5-6-10-20/h2-4,7-8,12-14,16-17H,5-6,9-11,20H2,1H3,(H,21,25)(H,22,27)(H,23,26)/t14-,16-,17-/m0/s1 |
InChI Key |
ORAZKXADHLGFTE-XIRDDKMYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C=O)NC=O |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C=O)NC=O |
Origin of Product |
United States |
Preparation Methods
Formylation of L-Alanine
The N-formylation of L-alanine is a critical initial step. This reaction is typically performed using formamide under controlled thermal conditions.
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Reagent | Formamide (stoichiometric excess) |
| Temperature | 60–100°C |
| Atmosphere | Nitrogen (inert) |
| Reaction Time | 1–24 hours |
| Catalyst | None required |
Mechanism :
The reaction involves the conversion of the α-amino group of L-alanine to an N-formyl group through nucleophilic attack by formamide. The process is driven by heating and proceeds efficiently in the absence of catalysts.
Optimization Notes :
- Excess formamide ensures complete conversion, minimizing side reactions.
- Reaction progress can be monitored via NMR or TLC.
Peptide Coupling Strategies
The synthesis of the target compound requires the assembly of L-alanine, lysine, and phenylalaninamide. Two primary approaches are employed: chemical coupling and enzymatic synthesis .
Chemical Synthesis
Step 1: Formylation of L-Alanine
As described above, L-alanine is formylated to yield N-formyl-L-alanine.
Step 2: Activation and Coupling to Lysine
The carboxyl group of N-formyl-L-alanine is activated using coupling agents (e.g., EDCI/HOBt or DCC) and coupled to the α-amino group of lysine. The ε-amino group of lysine must be protected (e.g., Boc or Fmoc) to prevent side reactions.
Example Protocol :
- Dissolve N-formyl-L-alanine in DMF or dichloromethane.
- Add EDCI (1.1 equiv) and HOBt (1.0 equiv).
- Stir for 10–15 minutes to form an active ester.
- Add Boc-protected lysine (1.0 equiv) and stir for 2–4 hours.
- Deprotect the ε-amino group using TFA or HCl in dioxane.
Step 3: Coupling to L-Phenylalaninamide
The lysine intermediate is then activated and coupled to L-phenylalaninamide.
Activation Methods :
Enzymatic Synthesis
Enzymatic methods leverage proteases (e.g., chymotrypsin, trypsin) for selective peptide bond formation.
Procedure :
- Preparation of N-formyl-L-alanine ester : React N-formyl-L-alanine with methanol or n-propanol under acidic conditions.
- Enzymatic Coupling :
- Dissolve the N-formyl-L-alanine ester and lysine ester in a mixture of methanol/water (1:2 v/v).
- Add chymotrypsin (0.5–2.0 mg/mL) and maintain pH 9.5 using an automatic titrator.
- Monitor precipitation or HPLC for product formation (e.g., N-formyl-L-alanyl-lysine ester).
- Saponification : Treat the ester with NaOH (0.1–0.5 M) to yield the carboxylic acid.
Advantages :
- High stereoselectivity due to enzyme specificity.
- Reduced racemization compared to chemical methods.
Limitations :
- Requires aqueous media, which may reduce solubility of hydrophobic intermediates.
Protecting Group Management
Lysine’s ε-amino group is critical to avoid undesired side reactions. Common protecting groups include:
| Protecting Group | Deprotection Conditions |
|---|---|
| Boc (tert-butoxycarbonyl) | TFA in DCM (1–2 hours) |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Piperidine in DMF (30 minutes) |
Best Practices :
- Use orthogonal protection strategies to enable selective deprotection.
- Avoid acidic conditions during coupling steps to prevent premature deprotection of Boc.
Purification and Characterization
Post-synthesis purification and validation are essential for ensuring product quality.
Purification Techniques
| Method | Application |
|---|---|
| Reverse-Phase HPLC | Separation based on hydrophobicity |
| Ion-Exchange Chromatography | Separation by charge (e.g., DEAE resin) |
| Gel Permeation Chromatography | Size-based separation (e.g., Sephadex G-10) |
Analytical Tools :
- NMR : Confirm stereochemistry and functional groups.
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS or MALDI-TOF).
Challenges and Optimization
Key Challenges
Side Reactions :
- Racemization : Minimize exposure to basic conditions during coupling.
- Diketopiperazine Formation : Use excess reagents and monitor reaction time.
Solubility Issues :
- Use polar aprotic solvents (e.g., DMF, DMSO) or surfactants to enhance solubility.
Yield Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Coupling Time | 2–4 hours | Maximize conversion |
| Temperature | 0–25°C | Reduce side reactions |
| Enzyme Concentration | 0.5–2.0 mg/mL | Balance cost and efficiency |
Chemical Reactions Analysis
Types of Reactions
N-Formyl-L-alanyl-N-[(2S)-6-amino-1-oxohexan-2-yl]-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Various halogenating agents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of N-Formyl-L-alanyl-N-[(2S)-6-amino-1-oxohexan-2-yl]-L-phenylalaninamide. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including HCT116 and MCF7, which are commonly used in cancer research. In vitro assays demonstrated that derivatives of this compound exhibited significant antiproliferative activity with IC50 values ranging from 1.9 to 7.52 μg/mL against these cell lines .
Neuroprotective Effects
Research indicates that compounds similar to this compound may possess neuroprotective properties. These compounds have been studied for their ability to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer’s . The inhibition of this enzyme can lead to increased levels of acetylcholine, potentially improving cognitive function.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the L-alanine derivative followed by the introduction of the formyl group and the hexanoyl moiety through peptide coupling techniques. Characterization is usually performed using techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm the structure and purity of the synthesized compound .
In Vitro Studies
In vitro biological evaluations have been crucial for assessing the efficacy of this compound against various cancer cell lines. These studies often utilize assays like MTT or Alamar Blue to determine cell viability post-treatment with the compound, providing insights into its cytotoxic effects.
| Cell Line | IC50 (μg/mL) |
|---|---|
| HCT116 | 1.9 |
| MCF7 | 7.52 |
Mechanism of Action
The mechanism of action of N-Formyl-L-alanyl-N-[(2S)-6-amino-1-oxohexan-2-yl]-L-phenylalaninamide involves its interaction with specific molecular targets. The formyl group allows the compound to bind to receptors or enzymes, modulating their activity. This interaction can trigger various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Peptide Backbone and Chain Length
The target compound’s tripeptide structure distinguishes it from longer peptides like N-Formyl-L-Norleucyl-L-Leucyl-L-Phenylalanyl-L-Norleucyl-L-Tyrosyl-L-Lysine (C₄₃H₆₅N₇O₉, ), which has six residues.
Key Insight : Shorter peptides like the target compound may exhibit improved bioavailability compared to longer chains, while extended structures (e.g., ) could enhance target specificity.
Functional Group Variations
a) Formyl vs. Acetyl/Nitro Groups
The formyl group in the target compound contrasts with acetylated (e.g., N-acetyl-4-nitro-L-phenylalanyl alaninamide , C₁₄H₁₈N₄O₅, ) or nitrated derivatives (e.g., L-alanyl-L-prolyl-N-(4-nitrophenyl)- , ). Formylation may reduce susceptibility to enzymatic degradation compared to acetyl groups, while nitro substituents () could enhance electrophilic reactivity .
b) Amino and Amide Modifications
The (2S)-6-amino-1-oxohexan-2-yl group in the target compound introduces a basic amino group and a ketone. Similar compounds, such as hydroxamic acids (), utilize carbonyl groups for metal chelation, but the target’s amino group may favor hydrogen bonding or pH-dependent interactions .
Stereochemical Considerations
The (2S) configuration in the hexanoyl backbone and L-amino acids in the target compound are critical for chiral recognition in biological systems. For example, N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide () highlights how stereochemistry influences receptor binding. Deviations in configuration (e.g., D-amino acids) could abrogate activity .
Biological Activity
N-Formyl-L-alanyl-N-[(2S)-6-amino-1-oxohexan-2-yl]-L-phenylalaninamide, also known as a complex peptide compound, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its structural characteristics, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 376.21 g/mol. It contains multiple functional groups that contribute to its biological activity:
- Hydrogen Bond Donors : 4
- Hydrogen Bond Acceptors : 5
- Rotatable Bonds : 12
These structural features suggest potential interactions with biological macromolecules, which may influence its pharmacological properties .
Antioxidant Properties
The total antioxidant capacity (TAC) is a crucial indicator of a compound's ability to scavenge free radicals. Compounds with similar structures have been evaluated for their TAC using assays such as DPPH and ABTS. These assays measure the ability of a compound to reduce free radicals, indicating potential protective effects against oxidative stress .
Case Studies
- Antiproliferative Effects : A study examined fluorinated derivatives related to this compound and found that certain modifications enhanced antiproliferative activity against lung and breast cancer cells. This suggests that similar structural modifications in the target compound could yield potent anticancer agents .
- Mechanisms of Action : The biological evaluation of peptide derivatives has revealed that they can modulate various signaling pathways involved in cell proliferation and apoptosis. This modulation is crucial for developing therapeutic agents targeting cancer and other proliferative diseases .
Table 1: Summary of Biological Activities
Future Directions
Given the promising biological activities associated with similar compounds, further research on this compound is warranted. Potential areas for future studies include:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) Studies : To identify key structural features responsible for biological activity.
- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
